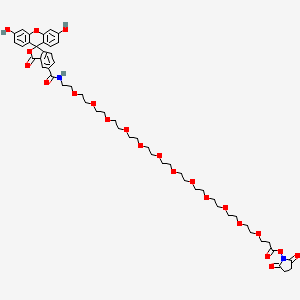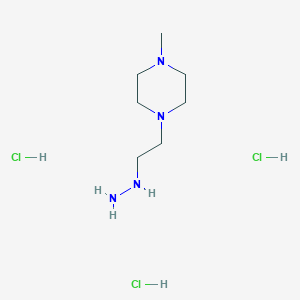
1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential applications in chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to a piperazine ring substituted with a methyl group. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules.
准备方法
1-(2-肼基乙基)-4-甲基哌嗪三盐酸盐的合成通常涉及 4-甲基哌嗪与环氧乙烷反应生成 1-(2-羟乙基)-4-甲基哌嗪。然后使该中间体与水合肼反应生成 1-(2-肼基乙基)-4-甲基哌嗪。最后一步是加入盐酸以形成三盐酸盐。工业生产方法可能涉及优化反应条件,例如温度、压力和使用催化剂以提高产率和纯度。
化学反应分析
1-(2-肼基乙基)-4-甲基哌嗪三盐酸盐会发生各种化学反应,包括:
氧化: 肼基可以被氧化生成叠氮化物或其他含氮化合物。
还原: 该化合物可以被还原生成胺类或其他还原衍生物。
取代: 肼基可以参与亲核取代反应,从而形成各种取代衍生物。在这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷烃等亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。
科学研究应用
1-(2-肼基乙基)-4-甲基哌嗪三盐酸盐具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子的构建块,以及作为各种有机反应中的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病(包括神经退行性疾病和癌症)的治疗剂的潜力。
工业: 该化合物用于开发新材料,并作为合成其他工业化学品的先驱。
作用机制
1-(2-肼基乙基)-4-甲基哌嗪三盐酸盐的作用机制涉及它与特定分子靶点和途径的相互作用。肼基可以与蛋白质和其他生物分子上的亲核位点形成共价键,从而导致其功能抑制。这会导致细胞过程的破坏,以及在癌细胞中诱导细胞死亡。该化合物还可能与参与各种生物途径的酶和受体相互作用,调节其活性并产生治疗效果。
相似化合物的比较
1-(2-肼基乙基)-4-甲基哌嗪三盐酸盐可以与其他类似化合物进行比较,例如:
1-(2-肼基乙基)哌啶三盐酸盐: 结构相似,但哌嗪环被哌啶环取代。
4-(2-肼基乙基)吡啶: 含有吡啶环而不是哌嗪环。
2-(2-肼基乙基)噻唑衍生物: 含有噻唑环,并表现出不同的生物活性。1-(2-肼基乙基)-4-甲基哌嗪三盐酸盐的独特性在于其特定的结构,与这些类似化合物相比,它赋予了独特的化学和生物学性质。
本文详细介绍了 1-(2-肼基乙基)-4-甲基哌嗪三盐酸盐,涵盖了它的介绍、制备方法、化学反应、科学研究应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C7H21Cl3N4 |
|---|---|
分子量 |
267.6 g/mol |
IUPAC 名称 |
2-(4-methylpiperazin-1-yl)ethylhydrazine;trihydrochloride |
InChI |
InChI=1S/C7H18N4.3ClH/c1-10-4-6-11(7-5-10)3-2-9-8;;;/h9H,2-8H2,1H3;3*1H |
InChI 键 |
BIANCVGQEXBSPN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCNN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
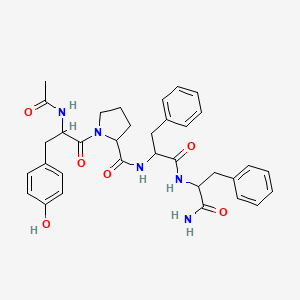
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
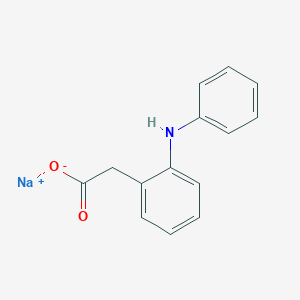
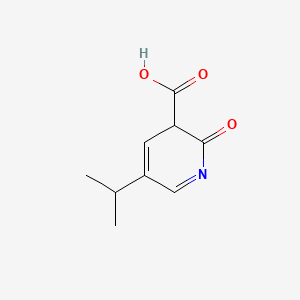
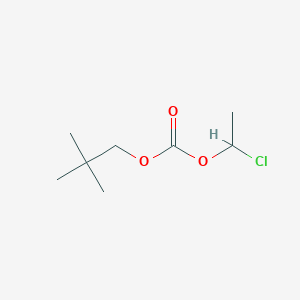
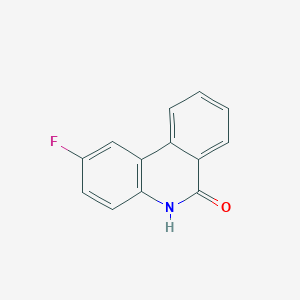


![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
